molecular formula C49H95N9O10 B10819004 Myristoyl Hexapeptide-16 Acetate

Myristoyl Hexapeptide-16 Acetate

Cat. No.: B10819004
M. Wt: 970.3 g/mol
InChI Key: DKVOQONSDYFPJY-GVSTWTATSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myristoyl Hexapeptide-16 (acetate) involves the myristoylation of the hexapeptide sequence Leu-Lys-Lys-Ala-Leu-Lys. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of Myristoyl Hexapeptide-16 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Myristoyl Hexapeptide-16 (acetate) primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of Myristoyl Hexapeptide-16 (acetate), which may exhibit altered biological activities .

Scientific Research Applications

Myristoyl Hexapeptide-16 (acetate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Myristoyl Hexapeptide-16 (acetate) involves the stimulation of keratin gene expression. The myristoyl group enhances the bioavailability of the peptide, allowing it to penetrate the skin and interact with cellular receptors. This interaction leads to the activation of signaling pathways that promote keratin production, resulting in improved hair and skin health .

Comparison with Similar Compounds

Uniqueness: Myristoyl Hexapeptide-16 (acetate) is unique due to its specific sequence and myristoylation, which significantly enhances its ability to stimulate keratin production. This makes it particularly effective in applications related to hair and skin health .

Properties

Molecular Formula

C49H95N9O10

Molecular Weight

970.3 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C47H91N9O8.C2H4O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-41(57)52-39(31-33(2)3)45(61)54-37(25-19-22-29-49)44(60)53-36(24-18-21-28-48)43(59)51-35(6)42(58)56-40(32-34(4)5)46(62)55-38(47(63)64)26-20-23-30-50;1-2(3)4/h33-40H,7-32,48-50H2,1-6H3,(H,51,59)(H,52,57)(H,53,60)(H,54,61)(H,55,62)(H,56,58)(H,63,64);1H3,(H,3,4)/t35-,36-,37-,38-,39-,40-;/m0./s1

InChI Key

DKVOQONSDYFPJY-GVSTWTATSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O.CC(=O)O

Origin of Product

United States

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